(4-tert-Butylcyclohexyl)acetaldehyde
Description
Properties
IUPAC Name |
2-(4-tert-butylcyclohexyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVFCPSWQQHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616596 | |
| Record name | (4-tert-Butylcyclohexyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88166-21-6 | |
| Record name | (4-tert-Butylcyclohexyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Tert Butylcyclohexyl Acetaldehyde and Its Precursors
Established Multi-Step Synthetic Routes
The industrial synthesis of (4-tert-Butylcyclohexyl)acetaldehyde and related fragrance compounds typically follows a pathway involving three principal stages: the formation of a key phenolic intermediate, the saturation of the aromatic ring to produce a cyclohexanol (B46403) derivative, and the subsequent functional group transformations to yield the target aldehyde.
The synthesis originates with the Friedel-Crafts alkylation of phenol (B47542). This reaction introduces the tert-butyl group onto the aromatic ring, primarily yielding 4-tert-butylphenol (B1678320), the key precursor for the subsequent steps. The reaction typically involves treating phenol with a tert-butylating agent, such as tert-butanol (B103910) or isobutylene, in the presence of an acid catalyst. wikipedia.orggoogle.com
A variety of catalysts have been employed to optimize this reaction, including traditional Lewis acids, solid acid catalysts like modified clays, and more modern systems such as ionic liquids. nih.govresearchgate.net For instance, the use of Fe-bentonite as a catalyst for the alkylation of phenol with tert-butanol at 80°C has been shown to achieve 100% conversion of the alcohol with 81% selectivity for the desired para-isomer, 4-tert-butylphenol. researchgate.net Other studies have explored Bronsted acidic ionic liquids, which achieved a phenol conversion of 86% with 57.6% selectivity to 4-tert-butylphenol at 70°C. nih.govacs.org The choice of catalyst and reaction conditions is critical for maximizing the yield of the para-substituted product over the ortho-isomer and di-substituted byproducts. google.com
| Catalyst System | Tert-Butylating Agent | Temperature (°C) | Conversion (%) | Selectivity for 4-tert-butylphenol (%) |
| Fe-Bentonite Clay | tert-Butanol | 80 | 100 (of TBA) | 81 |
| Acidic Ionic Liquid | tert-Butanol | 70 | 86 (of Phenol) | 57.6 |
| Phosphorus Pentoxide | tert-Butanol | 230 | - | - |
| FeCl3 / HCl | tert-Butanol | 50 | - | High (para-selective) |
Data compiled from multiple sources. google.comnih.govresearchgate.netchemrxiv.org
The second major step is the catalytic hydrogenation of the aromatic ring of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol (B146172). This reduction is a critical transformation that converts the planar phenolic intermediate into the saturated cyclohexane (B81311) ring system. The reaction is performed using hydrogen gas in the presence of a heterogeneous metal catalyst. researchgate.net The resulting 4-tert-butylcyclohexanol exists as two geometric stereoisomers, cis and trans, the ratio of which is highly dependent on the chosen catalyst and reaction conditions.
The stereochemical outcome of the hydrogenation of 4-tert-butylphenol is of significant industrial importance, as the cis and trans isomers of its derivatives possess distinct fragrance profiles. The selection of the hydrogenation catalyst is the primary tool for controlling the cis:trans ratio of the resulting 4-tert-butylcyclohexanol.
Rhodium-on-carbon (Rh/C) catalysts are widely recognized for their ability to produce a high proportion of the cis-isomer. mdpi.com Research has shown that using a 2% Rh/C catalyst with methanesulfonic acid as a co-catalyst can lead to 100% conversion of 4-tert-butylphenol with nearly 100% selectivity for cis-4-tert-butylcyclohexanol. researchgate.netresearchgate.net Similarly, hydrogenation over Rh/C in supercritical carbon dioxide with hydrochloric acid has been reported to yield a high cis ratio of 9:1. researcher.life The high cis-selectivity is a key advantage for applications where the cis-isomer is the desired product. google.com
In contrast, Raney Nickel catalysts typically provide lower stereoselectivity. acs.orgwikipedia.org Hydrogenation of 4-tert-butylphenol over Raney Nickel often results in a cis:trans ratio close to the thermodynamic equilibrium, which favors the more stable trans-isomer (approximately 1:2). researchgate.net This makes Raney Nickel less suitable when the goal is to maximize the yield of the cis-alcohol. Other catalysts, such as those based on ruthenium, have been noted to predominantly form the trans-isomer. google.com
| Catalyst | Solvent / Co-catalyst | Temperature (°C) | Pressure (bar) | Resulting cis:trans Ratio | Reference(s) |
| 2% Rhodium on Carbon | Methanesulfonic acid | - | - | ~100:0 | researchgate.net, researchgate.net |
| Rhodium on Carbon | Supercritical CO2 / HCl | 40 | 100-150 | 90:10 | researcher.life |
| 5% Rhodium on Carbon | Isopropanol / HCl | 60 | 10 | 91.7:8.3 | google.com |
| Raney Nickel | Isopropanol | 160 | 10-20 | ~33:67 (thermodynamic) | researchgate.net |
| Ruthenium on Carbon | - | 74-93 | 70-120 | 66:34 | google.com |
| Palladium on Alumina | Isopropanol | 100 | 50 | 91:9 | nih.gov |
The final step in forming an aldehyde is the oxidation of its corresponding primary alcohol. In the synthesis of this compound, the immediate precursor is 2-(4-tert-butylcyclohexyl)ethanol. This precursor alcohol must be selectively oxidized to the aldehyde without further oxidation to the corresponding carboxylic acid.
Several modern oxidation methods are suitable for this selective transformation. These are generally mild and prevent overoxidation. Common laboratory and industrial reagents for this purpose include:
Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and hydrochloric acid, PCC is a classic reagent for oxidizing primary alcohols to aldehydes efficiently.
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a clean and selective oxidation of primary alcohols to aldehydes under neutral conditions at room temperature.
The choice of oxidant depends on factors such as scale, substrate tolerance to acidic or basic conditions, and environmental considerations associated with the disposal of reagent byproducts (e.g., chromium salts). evitachem.comwpmucdn.com
Catalytic Hydrogenation Strategies for Cyclohexanol Intermediate Production
Advanced Synthetic Techniques and Optimization
Beyond the established routes, significant research focuses on improving the efficiency, selectivity, and environmental profile of the synthesis. This involves fine-tuning reaction parameters and exploring novel catalytic systems.
Optimizing reaction parameters is crucial for maximizing both chemical yield and the desired stereoselectivity.
Temperature: In the hydrogenation of 4-tert-butylphenol, temperature plays a direct role in selectivity. For Rh/C catalyzed reactions aiming for high cis-isomer content, reaction temperatures are preferably kept between 20°C and 100°C, with an optimal range often cited as 40°C to 80°C to balance reaction rate and selectivity. google.com Higher temperatures can lead to isomerization, reducing the proportion of the desired cis product. researchgate.net
Solvent Polarity: The choice of solvent can influence catalyst activity and selectivity. In some hydrogenation systems, solvent polarity affects the adsorption of the substrate onto the catalyst surface. For certain directed hydrogenations, non-interacting solvents like cyclohexane or toluene (B28343) yield higher diastereoselectivity compared to more coordinating solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF). nih.gov
Catalyst Identity: As detailed in section 2.1.2.1, the identity of the metal catalyst (e.g., Rh, Ni, Pd, Ru) is the most critical factor in determining the stereochemical outcome of the hydrogenation step. Furthermore, the support material (e.g., carbon, alumina) and the presence of additives or co-catalysts can further modulate the catalyst's performance. researchgate.netnih.gov For the initial Friedel-Crafts alkylation, moving from traditional liquid acids to solid acid catalysts like zeolites or functionalized ionic liquids represents an optimization aimed at improving catalyst recyclability and reducing corrosive waste streams. nih.govresearchgate.net
Continuous-Flow Processes in Scalable Aldehyde Synthesis
Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, especially for scalable production. rsc.org These benefits include superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater reproducibility. rsc.orgnih.gov The application of flow chemistry to aldehyde synthesis is particularly advantageous, as many aldehyde preparations involve unstable intermediates or exothermic reactions that are difficult to manage on a large scale in batch reactors. acs.orgrsc.org
Several strategies for aldehyde synthesis have been successfully adapted to continuous-flow systems. For instance, the α-bromination of aldehydes using molecular bromine, a critical step in the synthesis of various heterocyclic compounds, has been shown to be more efficient and selective in a flow reactor. This method minimizes the formation of di-brominated side products and allows for safer handling of the corrosive and toxic bromine reagent. acs.org Another example is the oxidation of aldehydes to carboxylic acids using in-situ generated performic acid under flow conditions, which mitigates the explosion risk associated with the oxidant while minimizing solvent waste. acs.org
While direct continuous-flow synthesis of this compound is not extensively detailed in the literature, the principles and methodologies developed for other aldehydes are applicable. For example, processes involving the homologation of carbonyl compounds to generate α-chloro aldehydes have been effectively managed in flow reactors, which successfully "tame" the unstable lithium dihalocarbenoid species involved. rsc.org Such precise control over reactive intermediates is crucial for synthesizing complex aldehydes like this compound, which can be derived from its corresponding ketone precursor through multi-step sequences. The integration of sequential reactions into a "telescoped" flow process, eliminating the need for intermediate purification, represents a significant step towards efficient and scalable aldehyde manufacturing. rsc.org
Table 1: Comparison of Batch vs. Continuous-Flow Processes in Aldehyde Synthesis
| Feature | Batch Processing | Continuous-Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; difficult to control exotherms on a large scale. | Excellent heat transfer due to high surface-area-to-volume ratio of microreactors. rsc.org |
| Mass Transfer | Often limited by stirring efficiency; can lead to concentration gradients and side reactions. | Enhanced mixing through diffusion and convection in narrow channels. nih.gov |
| Safety | Large volumes of hazardous materials are present at one time; risk of thermal runaway. | Small reaction volumes at any given time significantly reduce safety hazards. rsc.orgnih.gov |
| Scalability | Scaling up can be non-linear and problematic ("scale-up issues"). | Easily scalable by running the system for longer periods or by parallelization ("scaling-out"). acs.org |
| Control | Less precise control over residence time, temperature, and pressure. | Precise and automated control over all critical reaction parameters. nih.gov |
| Selectivity | Can be lower due to temperature and concentration inhomogeneities. | Often higher selectivity due to uniform reaction conditions and rapid quenching. acs.org |
Stereoselective and Asymmetric Synthesis Approaches
The biological activity and olfactory properties of molecules like this compound are often dependent on their stereochemistry. Therefore, synthetic methods that can control the three-dimensional arrangement of atoms are of paramount importance. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial for applications in fragrances and pharmaceuticals.
Enzymatic Stereoselective Reduction of Cyclohexanones (e.g., Alcohol Dehydrogenases)
A key precursor to this compound is 4-tert-butylcyclohexanol, which can be synthesized via the reduction of 4-tert-butylcyclohexanone (B146137). This reduction can yield two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The cis-isomer is often the more desired product in the fragrance industry. mdpi.com
Biocatalysis, utilizing enzymes such as Alcohol Dehydrogenases (ADHs), offers a highly efficient and environmentally benign route to stereochemically pure alcohols. scispace.com ADHs are NAD(P)H-dependent enzymes that catalyze the reversible reduction of ketones and aldehydes with exceptional chemo-, regio-, and stereoselectivity. mdpi.com The use of ADHs for the asymmetric reduction of prochiral ketones is a well-established method for producing enantiopure alcohols. mdpi.com
In the context of producing the precursors for this compound, ADHs have been successfully employed to reduce 4-tert-butylcyclohexanone with high diastereoselectivity towards the desired cis-isomer. mdpi.com In a screening of various commercial ADHs, several were identified that could completely reduce 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol with diastereomeric excess (d.e.) values reaching up to 99%. mdpi.com This enzymatic approach is a greener alternative to traditional chemical methods, which may require harsh reagents or difficult work-up procedures. mdpi.com
The process can be further optimized and scaled up. For instance, a continuous-flow process has been designed for the synthesis of cis-4-(tert-butyl)cyclohexanol using an immobilized ADH, demonstrating the technological feasibility of this biocatalytic approach for industrial production. mdpi.com
Table 2: Stereoselective Reduction of 4-tert-Butylcyclohexanone using various ADHs
| Biocatalyst (ADH) | Substrate | Product | Conversion (%) | Diastereomeric Excess (d.e. %) |
|---|---|---|---|---|
| EVO-1.1.200 | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | >99 | 99 |
| ADH-A (from Rhodococcus ruber) | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | High | High (specific value varies with conditions) scispace.com |
| EVO-1.1.441 | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | >99 | 94 |
| EVO-1.1.270 | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | >99 | 96 |
| EVO-1.1.420 | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | >99 | 66 |
| ADH from Ralstonia sp. (RasADH) | Prochiral diketones | (1S,4S)-diols | High | Excellent mdpi.com |
(Data adapted from reference mdpi.com and general capabilities of ADHs)
Application of Chiral Auxiliaries and Metalloenamines in Aldehyde Asymmetric Synthesis
Beyond enzymatic methods, asymmetric synthesis of chiral aldehydes can be achieved using chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
One common strategy involves attaching a chiral auxiliary to a precursor molecule to form a diastereomeric intermediate. For aldehydes, this can be achieved by forming a chiral aminal or imidazolidine (B613845) from the aldehyde and a C2-symmetrical chiral diamine. iupac.org The chiral environment created by the auxiliary then directs the stereoselective addition of a nucleophile. Subsequent mild hydrolysis removes the auxiliary to reveal the chiral aldehyde without racemization. iupac.org Another approach uses N-acyl derivatives of chiral auxiliaries, which can be converted to enantiopure aldehydes in a single step via reduction. ox.ac.uk Evans' oxazolidinone auxiliaries, for example, have been widely used to control the stereochemistry of aldol (B89426) and alkylation reactions that can serve as precursors to chiral aldehydes. wikipedia.org
Metalloenamines, formed from the reaction of an enamine with a metal species, are another powerful tool in asymmetric synthesis. Chiral secondary amines, such as those derived from proline, can catalyze reactions of α,β-unsaturated aldehydes via the formation of a chiral iminium ion intermediate. mdpi.com This activation strategy lowers the LUMO of the aldehyde, facilitating stereoselective conjugate additions or cycloadditions. The resulting product can then be further transformed into the target chiral aldehyde. This methodology has been extensively used in the total synthesis of complex natural products. mdpi.com
Table 3: Common Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Method/Reagent | Type | Typical Application | Key Features |
|---|---|---|---|
| Evans' Oxazolidinones | Chiral Auxiliary | Asymmetric aldol reactions, alkylations. wikipedia.org | High diastereoselectivity, reliable, well-studied. |
| Camphorsultam | Chiral Auxiliary | Asymmetric Michael additions, Diels-Alder reactions. | Excellent stereocontrol, crystalline derivatives aid purification. |
| Pseudoephedrine | Chiral Auxiliary | Asymmetric alkylation of glycine (B1666218) derivatives for amino acid synthesis. wikipedia.org | Can be used to synthesize either enantiomer, auxiliary is recoverable. |
| SAMP/RAMP | Chiral Auxiliary | Asymmetric α-alkylation of aldehydes and ketones. wikipedia.org | Forms chiral hydrazones, high enantiomeric excesses. |
| Proline and Derivatives | Organocatalyst | Asymmetric aldol and Mannich reactions via enamine/iminium catalysis. nih.govyoutube.com | Metal-free, mimics biological processes, readily available. |
Chemical Reactivity and Mechanistic Studies of 4 Tert Butylcyclohexyl Acetaldehyde
Characteristic Reactions of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.
Oxidation Reactions to Carboxylic Acid Derivatives (e.g., (4-tert-Butylcyclohexyl)acetic acid)
Aldehydes are readily oxidized to form carboxylic acids. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. For (4-tert-Butylcyclohexyl)acetaldehyde, this reaction yields (4-tert-Butylcyclohexyl)acetic acid. A range of oxidizing agents can accomplish this, from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder ones. libretexts.orgucr.edutowson.edu
Strong oxidizing agents, such as those used in the Jones oxidation (CrO₃ in aqueous sulfuric acid), can effectively convert primary alcohols and aldehydes to carboxylic acids. youtube.com Milder reagents, often used to selectively oxidize aldehydes without affecting other functional groups, include Tollens' reagent (Ag(NH₃)₂⁺) and Fehling's solution, which are classic chemical tests for aldehydes. towson.edu
The general mechanism for oxidation, for instance with chromic acid, involves the formation of a chromate (B82759) ester from the hydrate (B1144303) of the aldehyde. The hydrate exists in equilibrium with the aldehyde in aqueous solutions. Subsequent elimination steps lead to the formation of the carboxylic acid. libretexts.org
Reduction Reactions to Alcohol Derivatives (e.g., (4-tert-Butylcyclohexyl)methanol)
The aldehyde group can be reduced to a primary alcohol, in this case, (4-tert-Butylcyclohexyl)methanol. This is a fundamental transformation in organic synthesis, typically achieved using metal hydride reagents. tamu.edu
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Sodium borohydride is a milder, more selective reagent that is often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent capable of reducing a wider range of carbonyl compounds. tamu.eduyoutube.com
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (like water or dilute acid) protonates the alkoxide to yield the final primary alcohol product. youtube.comyoutube.com
Nucleophilic Addition Reactions Involving the Aldehyde Group
The most characteristic reaction of aldehydes is nucleophilic addition. pressbooks.pub The partial positive charge on the carbonyl carbon makes it a prime target for attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). pressbooks.publibretexts.org
A wide array of nucleophiles can participate in these reactions, leading to a diverse range of products.
Grignard Reagents (R-MgX): Reaction with a Grignard reagent, followed by an acidic workup, forms a secondary alcohol.
Organolithium Reagents (R-Li): Similar to Grignard reagents, these also produce secondary alcohols upon reaction with the aldehyde.
Cyanide Ion (CN⁻): Addition of cyanide (from sources like HCN or NaCN) forms a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. libretexts.org
Amines (RNH₂): Primary amines react with aldehydes to form imines (Schiff bases), which contain a carbon-nitrogen double bond. This reaction typically involves the formation of an unstable carbinolamine intermediate that subsequently dehydrates.
The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated to give the final product, often an alcohol. pressbooks.publibretexts.org
| Nucleophile Type | Reagent Example | Product Class |
| Hydride Ion | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |
| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |
| Amine | Methylamine (CH₃NH₂) | Imine |
Influence of Steric and Electronic Effects on Reactivity
Role of the Tert-Butyl Group in Modulating Reaction Profiles and Interactions
The tert-butyl group is exceptionally bulky and exerts a profound steric influence on the reactivity of the molecule. stackexchange.com Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. libretexts.org In this compound, the large tert-butyl group can impede the approach of reagents to the reactive aldehyde center.
This steric effect can influence reaction rates and, in some cases, the feasibility of a reaction. For instance, the approach of a bulky nucleophile to the carbonyl carbon may be slower compared to an aldehyde with a smaller substituent. pressbooks.pub The tert-butyl group's primary role, however, is to control the conformation of the cyclohexane (B81311) ring, which in turn dictates the stereochemical course of reactions.
Conformational Effects of the Cyclohexane Ring on Reaction Stereochemistry
The most significant consequence of the 4-tert-butyl substituent is its powerful conformational locking effect. stackexchange.comchemistryschool.netchemistryschool.net Due to severe 1,3-diaxial interactions (steric strain) that would occur if the bulky tert-butyl group were in an axial position, it overwhelmingly forces the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position. stackexchange.commasterorganicchemistry.com This preference is so strong (with an energy difference of approximately 4.9 kcal/mol) that the ring is essentially "locked," preventing the typical chair-flip equilibrium seen in other substituted cyclohexanes. chemistryschool.netmasterorganicchemistry.com
This fixed conformation has critical stereochemical implications for reactions at the aldehyde group. With the ring locked, the two faces of the planar carbonyl group (part of the -CH₂CHO side chain) become diastereotopic. A nucleophile can attack from two different trajectories relative to the plane of the ring, leading to the formation of diastereomeric products.
This principle is well-illustrated by the reduction of the related compound, 4-tert-butylcyclohexanone (B146137). The reduction of the ketone can produce two diastereomeric alcohols: cis-4-tert-butylcyclohexanol (with an axial -OH group) and trans-4-tert-butylcyclohexanol (with an equatorial -OH group). The ratio of these products is highly dependent on the steric bulk of the hydride reagent. odinity.com
Axial Attack: A nucleophile (e.g., hydride) attacks from the axial direction. This pathway is often favored by small, unhindered nucleophiles like NaBH₄, as it avoids steric clash with the axial hydrogens at the C-3 and C-5 positions during the transition state. This leads to the formation of the equatorial alcohol (trans product), which is the thermodynamically more stable product. odinity.com
Equatorial Attack: A nucleophile attacks from the equatorial direction. This pathway is sterically more hindered due to interactions with the ring itself. It is generally favored by very bulky reducing agents (e.g., L-Selectride), which find the axial approach even more difficult. This leads to the formation of the axial alcohol (cis product), which is the kinetically controlled and thermodynamically less stable product. odinity.com
While the aldehyde in this compound is on a side chain, similar principles of diastereoselectivity apply, where the locked conformation of the ring creates a biased steric environment that directs the approach of incoming reagents.
Table of Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone
| Reducing Agent | Predominant Attack Trajectory | Major Product | Product Ratio (trans:cis) | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Axial | trans (Equatorial -OH) | ~85:15 | odinity.com |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans (Equatorial -OH) | ~90:10 | odinity.com |
Mechanistic Investigations of Reaction Pathways
The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For a molecule like this compound, which possesses a reactive aldehyde functional group, several advanced analytical and computational techniques can be employed to probe the intricate details of its reaction pathways. These methods provide insights into transition states, reaction intermediates, and the sequence of bond-breaking and bond-forming events.
Elucidation of Reaction Mechanisms Using Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This change in rate is most pronounced when the isotopic substitution involves a bond being broken or formed in the rate-determining step of the reaction. baranlab.org
For this compound, a primary KIE would be expected in reactions directly involving the aldehydic proton, such as oxidation, reduction, or enolization. By replacing the aldehydic hydrogen with its heavier isotope, deuterium (B1214612) (D), one can measure the ratio of the rate constants (kH/kD).
Primary KIE: If the C-H bond at the aldehyde carbon is broken in the rate-determining step, a significant primary KIE (typically kH/kD > 2) is often observed. epfl.ch This is because the heavier deuterium atom is associated with a lower zero-point vibrational energy, requiring more energy to break the C-D bond compared to the C-H bond. nih.gov For instance, in a hypothetical base-catalyzed enolization of this compound, observing a large kH/kD would provide strong evidence that the abstraction of the aldehydic proton is the slowest step.
Secondary KIE: Isotopic substitution at a position not directly involved in bond cleavage can also influence the reaction rate, leading to a secondary KIE. wikipedia.org These effects are typically smaller (kH/kD values are closer to 1) and provide information about changes in hybridization at the carbon center during the transition state. rsc.org For example, deuterating the carbon adjacent to the carbonyl group could reveal details about the transition state in nucleophilic addition reactions.
A study on the reaction of hydroxyl radicals with acetaldehyde (B116499) and its deuterated analogues (CH3CDO and CD3CHO) demonstrated how KIEs can differentiate reaction pathways. At lower temperatures (≤600 K), a primary KIE was observed for CH3CDO, indicating that H-atom abstraction from the aldehyde group is the dominant mechanism. scispace.com Conversely, at higher temperatures (860 K), a primary KIE for CD3CHO showed that abstraction from the methyl group becomes dominant. scispace.com Similar studies on this compound could clarify its reaction mechanisms under various conditions.
Table 1: Illustrative Kinetic Isotope Effects in Aldehyde Reactions
| Reaction Type | Isotopically Labeled Position | Expected KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Oxidation (e.g., with HCrO4) | Aldehydic C-H | ~7.7 baranlab.org | C-H bond breaking is the rate-determining step. |
| Base-Catalyzed Enolization | Aldehydic C-H | ~7 libretexts.org | Proton abstraction is the rate-determining step. |
| Solvolysis of a related tosylate (trans-4-t-butylcyclohexyl tosylate) | α-Carbon | ~1.16 rsc.org | Change in hybridization (sp3 to sp2) in the transition state. |
In-situ Spectroscopic Analysis of Reaction Intermediates (e.g., FTIR)
In-situ (in the reaction mixture) spectroscopic techniques are indispensable for detecting and characterizing transient species that exist only for a short duration during a chemical reaction. youtube.com Fourier-Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose as it can monitor the real-time changes in the concentrations of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. mt.com
For reactions involving this compound, in-situ FTIR can provide a wealth of mechanistic information:
Tracking Reactant Consumption and Product Formation: The disappearance of the characteristic aldehyde C=O stretching band (typically around 1720-1740 cm⁻¹) and the appearance of new bands corresponding to products can be monitored to determine reaction kinetics.
Identifying Transient Intermediates: Many reactions of aldehydes proceed through intermediates like hemiacetals, enolates, or tetrahedral intermediates in nucleophilic additions. youtube.com These species have unique infrared signatures that can be detected. For example, in an acetal (B89532) formation reaction, the appearance and subsequent disappearance of a broad O-H stretch from a hemiacetal intermediate could confirm a two-step mechanism.
Confirming Proposed Pathways: By observing the formation and consumption of intermediates over time, researchers can confirm or refute a proposed reaction mechanism. youtube.com
A notable study on the photocatalytic degradation of acetaldehyde used in-situ FTIR to identify several surface-bound intermediates, including acetic acid, formaldehyde, and various formate (B1220265) species. epa.gov This level of detail would be impossible to obtain through traditional offline analysis, which might destroy such transient intermediates upon sampling. youtube.commt.com This approach could be similarly applied to study the oxidation or degradation pathways of this compound.
Table 2: Potential Application of In-situ FTIR for Mechanistic Studies of this compound
| Reaction | Key Species | Characteristic IR Band (cm⁻¹) | Information Gained |
|---|---|---|---|
| Acetal Formation | Aldehyde (Reactant) | ~1730 (C=O stretch) | Rate of reactant consumption. |
| Hemiacetal (Intermediate) | ~3200-3600 (O-H stretch) | Confirmation of intermediate formation. | |
| Acetal (Product) | ~1050-1150 (C-O stretch) | Rate of product formation. | |
| Cannizzaro Reaction | Tetrahedral Intermediate | Unique fingerprint region | Detection of the key intermediate. |
| Carboxylate Salt (Product) | ~1550-1610 (COO⁻ stretch) | Monitoring product formation. |
Computational Chemistry in Reaction Mechanism Prediction (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of modern mechanistic investigation. nih.gov DFT allows for the calculation of the electronic structure of molecules, enabling the prediction of geometries, energies of reactants, products, transition states, and intermediates. mdpi.com This provides a theoretical framework to understand and predict reaction pathways.
For this compound, DFT calculations can be used to:
Map Potential Energy Surfaces: By calculating the energy of the system as the reaction progresses, a potential energy surface can be constructed. This map reveals the lowest energy path from reactants to products, identifying transition states and intermediates along the way. umn.edu
Calculate Activation Barriers: The energy difference between the reactants and the transition state is the activation energy barrier. DFT can provide accurate estimates of these barriers, allowing for the prediction of reaction rates and the identification of the most favorable reaction pathway among several possibilities. nih.gov
Elucidate Stereoselectivity: In reactions where multiple stereoisomers can be formed, DFT can calculate the energies of the different transition states leading to each isomer. The pathway with the lower energy transition state is favored, thus explaining the observed stereochemical outcome. For instance, in a nucleophilic addition to the chiral center of this compound, DFT could predict whether the cis or trans product is favored.
Analyze Electronic Effects: DFT can provide insights into how the bulky tert-butyl group and the cyclohexane ring electronically influence the reactivity of the aldehyde group.
DFT has been successfully used to investigate the mechanisms of various aldehyde reactions, such as deformylations, cycloadditions, and oxidations. nih.govresearchgate.netrsc.org For example, a DFT study on aldehyde deformylation by a copper(II)-superoxo complex revealed a distinct inner-sphere mechanism involving the homolytic cleavage of the aldehyde C-C bond as the rate-determining step. nih.gov Such computational studies on this compound could provide invaluable, atom-level detail about its reactivity that would be difficult to obtain experimentally.
Table 3: Representative Energetic Data from a Hypothetical DFT Study of an Aldehyde Reaction
| Species | Relative Energy (kcal/mol) | Role in Reaction |
|---|---|---|
| Reactants (Aldehyde + Nucleophile) | 0.0 | Starting Material |
| Transition State 1 (TS1) | +15.2 | Barrier to Intermediate |
| Tetrahedral Intermediate | -5.8 | Reaction Intermediate |
| Transition State 2 (TS2) | +10.5 | Barrier to Product |
| Products | -20.1 | Final Product |
Spectroscopic Characterization and Analytical Methodologies for 4 Tert Butylcyclohexyl Acetaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping its carbon and hydrogen framework.
The ¹H NMR spectrum of (4-tert-Butylcyclohexyl)acetaldehyde is expected to show several distinct signals corresponding to the different types of protons in the molecule. The most diagnostic signal would be that of the aldehyde proton (-CHO), which is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. This proton is anticipated to appear far downfield, in a region (δ 9.5-10.0) where few other signals occur. libretexts.org The protons on the carbon adjacent to the carbonyl (the α-protons) would also be deshielded, appearing around δ 2.2-2.4. The cyclohexane (B81311) ring protons would produce a complex set of overlapping signals in the upfield region. Finally, the nine equivalent protons of the tert-butyl group would give rise to a single, strong singlet, confirming its presence.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 9.8 | Triplet (t) | 1H |
| Methylene (B1212753) (α to C=O) | 2.2 - 2.4 | Doublet (d) | 2H |
| Cyclohexane Ring (-CH-, -CH₂-) | 0.9 - 2.0 | Multiplets (m) | 10H |
| tert-Butyl (-C(CH₃)₃) | 0.8 - 1.0 | Singlet (s) | 9H |
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the aldehyde group is expected to be the most deshielded, appearing at the low-field end of the spectrum (δ 200-205 ppm). The two carbons of the tert-butyl group—the quaternary carbon and the three equivalent methyl carbons—would give characteristic signals. The remaining carbons of the cyclohexane ring and the methylene sidechain would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 200 - 205 |
| Methylene (α to C=O) | 50 - 55 |
| Cyclohexane Ring (-CH-, -CH₂-) | 25 - 50 |
| Quaternary Carbon (-C(CH₃)₃) | 30 - 35 |
| Methyl Carbons (-C(CH₃)₃) | 25 - 30 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
The most prominent feature in the IR spectrum of this compound would be a strong, sharp absorption band corresponding to the C=O stretching vibration. For a saturated aliphatic aldehyde, this band is typically observed in the range of 1720-1740 cm⁻¹. libretexts.org Its high intensity and characteristic position make it a definitive indicator of the aldehyde functional group.
The spectrum would also feature C-H stretching vibrations. The aldehyde C-H bond gives rise to two characteristic, albeit weaker, absorption bands near 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The presence of these two peaks is a strong confirmation of an aldehyde, as the C-H stretch in most other functional groups appears above 3000 cm⁻¹. The numerous C-H bonds of the cyclohexane and tert-butyl groups would produce strong, sharp absorption bands in the 2850-2960 cm⁻¹ region, which is typical for sp³-hybridized carbons.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong, Sharp |
| Aldehyde (C-H) | Stretch | ~2820 and ~2720 | Weak to Medium |
| Alkyl/Alicyclic (C-H) | Stretch | 2850 - 2960 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. The molecular formula for this compound is C₁₂H₂₂O, corresponding to a monoisotopic mass of approximately 182.17 Da. uni.lu
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org Given the structure, a prominent fragmentation would be the loss of the stable tert-butyl radical (57 Da), leading to a significant peak at m/z 125. Other expected fragments would arise from cleavage of the side chain and rearrangements involving the carbonyl group.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Loss | Fragment Identity |
| 182 | - | [M]⁺, Molecular Ion |
| 125 | Loss of •C(CH₃)₃ (57 Da) | [M - 57]⁺ |
| 153 | Loss of •CHO (29 Da) | [M - 29]⁺ (α-cleavage) |
| 139 | Loss of •CH₂CHO (43 Da) | [M - 43]⁺ |
| 57 | - | [C(CH₃)₃]⁺ |
| 29 | Loss of •C₁₁H₂₁ (153 Da) | [CHO]⁺ (α-cleavage) |
Chromatographic Separation and Detection Techniques
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is highly effective for assessing the purity of a sample and for determining the composition of complex mixtures, such as reaction products or essential oils. A key application of GC in this context is the separation of the cis and trans isomers of the compound, which may possess different properties. chemicalbook.com
The separation is achieved based on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on the inside of a long, thin capillary column) and a mobile phase (an inert gas, such as helium or nitrogen). The choice of the stationary phase is critical for achieving good separation. For compounds like substituted cyclohexanes, columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax), are often effective. orgsyn.org Non-polar columns, such as those with polydimethylsiloxane (B3030410) phases (e.g., DB-1 or SE-30), are also commonly used. nist.gov
Following separation on the column, the analytes are detected, most commonly by a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (GC-MS), which provides both quantification and structural identification. By comparing the retention times of peaks in a sample to those of known standards, the components can be identified. The area under each peak is proportional to the concentration of that component, allowing for quantitative analysis and purity assessment.
Table 3: Typical Gas Chromatography (GC) Parameters for Analysis
| Parameter | Typical Value / Type | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., 30 m x 0.25 mm) | Provides high-resolution separation. |
| Stationary Phase | 5% Phenyl methyl siloxane (e.g., DB-5) or Polyethylene glycol (e.g., Carbowax 20M) | Selected based on the polarity of the analytes for optimal separation of isomers. orgsyn.orgnist.gov |
| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For sensitive detection and/or structural identification. |
This table summarizes common GC settings used for the analysis of volatile organic compounds similar in structure to this compound, providing a framework for method development.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. However, simple aldehydes like this compound lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at high sensitivity. hitachi-hightech.com To overcome this limitation, a pre-column derivatization step is employed. epa.govthermofisher.com
The most common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). acs.org In an acidic medium, DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. researchgate.net This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry at a wavelength of approximately 360 nm. lawdata.com.tw
The derivatized sample is then injected into the HPLC system. The separation is typically performed using reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The components are separated based on their hydrophobicity, and the resulting derivatives are detected and quantified. This method provides excellent sensitivity and selectivity for the analysis of aldehydes in various matrices. waters.com
Table 4: HPLC Analysis via DNPH Derivatization Workflow
| Step | Description | Key Parameters |
|---|---|---|
| 1. Derivatization | The sample containing the aldehyde is reacted with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic catalyst (e.g., hydrochloric acid). researchgate.net | Reaction time: 20-60 min; Temperature: 40-65 °C. |
| 2. Extraction | The resulting aldehyde-DNPH derivative is extracted from the aqueous reaction mixture using an organic solvent (e.g., methylene chloride) or via solid-phase extraction (SPE). thermofisher.comresearchgate.net | Liquid-liquid extraction or C18 SPE cartridge. |
| 3. HPLC Separation | The extracted derivative is injected into the HPLC system. | Column: C18 (e.g., 4.6 mm x 150 mm); Mobile Phase: Acetonitrile/Water gradient. hitachi-hightech.com |
| 4. Detection | The separated aldehyde-DNPH derivative is detected by a UV-Vis detector. | Wavelength: ~360 nm. lawdata.com.tw |
This table details the sequential steps involved in the standard and widely adopted HPLC method for quantifying aldehydes through DNPH derivatization.
Theoretical and Computational Chemistry Studies of 4 Tert Butylcyclohexyl Acetaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting a molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of spatial coordinates. wikipedia.org DFT calculations are employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like orbital energies. acs.orgrsc.org
For (4-tert-Butylcyclohexyl)acetaldehyde, DFT can be used to model its electronic distribution and predict its chemical reactivity. Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org For an aldehyde, the oxygen atom of the carbonyl group is expected to be an electron-rich site, making it susceptible to electrophilic attack, while the carbonyl carbon is an electron-poor site, prone to nucleophilic attack.
Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical concepts such as electrophilicity and nucleophilicity, which can be used to predict how the molecule will behave in chemical reactions. mdpi.com
Studies on other aldehydes have successfully used DFT methods, such as the M06-2X functional, to investigate their interactions and reaction thermodynamics, demonstrating the utility of this approach for understanding the chemical behavior of carbonyl-containing compounds. rsc.orgresearchgate.net
Conformational Analysis and Energy Minimization of Cyclohexane (B81311) Derivatives
The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angle and torsional strain. iscnagpur.ac.in For substituted cyclohexanes like this compound, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is a key aspect of their chemistry. sapub.orgsapub.org
The bulky tert-butyl group has a strong preference for the equatorial position. When a tert-butyl group is forced into an axial position, it experiences significant steric hindrance from the axial hydrogens on the same side of the ring (1,3-diaxial interactions), which is energetically unfavorable. libretexts.orgyoutube.com This steric strain is substantial, effectively "locking" the cyclohexane ring into a conformation where the tert-butyl group is equatorial. iscnagpur.ac.in
This compound exists as two geometric isomers: cis and trans.
Trans Isomer: In the most stable chair conformation of the trans-1,4-disubstituted isomer, both the tert-butyl group and the acetaldehyde (B116499) group can occupy equatorial positions. This arrangement minimizes steric strain, making it the most stable conformation. brainly.comvaia.com
Cis Isomer: In the cis-1,4-disubstituted isomer, one substituent must be axial while the other is equatorial. brainly.comyoutube.com Given the large energetic penalty of an axial tert-butyl group, the preferred conformation will have the tert-butyl group in the equatorial position and the acetaldehyde group in the axial position. libretexts.org This results in the cis isomer being less stable than the trans isomer. brainly.com
Computational methods, ranging from molecular mechanics to higher-level ab initio calculations, can be used to perform energy minimization and quantify the energy differences between these various conformations. sikhcom.net These calculations confirm the general principles of conformational analysis and provide precise values for the steric strain and relative stabilities of the isomers.
| Isomer | Most Stable Conformation | tert-Butyl Group Position | Acetaldehyde Group Position | Relative Stability |
|---|---|---|---|---|
| Trans | Diequatorial Chair | Equatorial | Equatorial | More Stable |
| Cis | Equatorial/Axial Chair | Equatorial | Axial | Less Stable |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with other systems, such as biological receptors.
Modeling of Molecular Interactions with Biological Targets
As a fragrance molecule, the primary biological targets for this compound are olfactory receptors (ORs), which are G-protein coupled receptors located in the nasal epithelium. plos.org Understanding how this molecule binds to and activates specific ORs is key to explaining its lily-of-the-valley scent.
The process of modeling these interactions typically involves several computational steps: researchgate.netspringernature.comnih.gov
Homology Modeling: Since the experimental structures of most ORs are not available, their three-dimensional structures are often built using homology modeling, based on the known structures of related proteins like bovine rhodopsin or the β2-adrenergic receptor. springernature.com
Molecular Docking: Docking simulations are then used to predict the preferred binding pose of the odorant molecule within the receptor's binding pocket. plos.org This technique explores various orientations and conformations of the ligand (the odorant) to find the one with the most favorable interaction energy.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the odorant-receptor complex. nih.govmdpi.com These simulations model the movements of atoms over time, providing insights into the flexibility of the receptor and the ligand and the nature of their interactions in a more realistic, dynamic environment. springernature.comnih.gov
This multi-step approach allows researchers to identify key amino acid residues within the receptor that are crucial for binding the odorant and to understand the structural basis for receptor activation and odor perception. acs.org
Simulation of Steric Hindrance Effects in Molecular Recognition
Steric hindrance refers to the influence of the spatial arrangement of atoms on the ability of a molecule to interact with another. numberanalytics.com The large tert-butyl group on this compound plays a dominant role in its molecular recognition by olfactory receptors.
Computational simulations are invaluable for visualizing and quantifying these steric effects. numberanalytics.comlibretexts.org
Conformational Restriction: As established in the conformational analysis, the tert-butyl group locks the cyclohexane ring in a specific chair conformation. This reduces the molecule's conformational flexibility, which can be a critical factor in how it fits into a receptor's binding site.
Binding Site Complementarity: The shape and volume of the entire molecule, dictated by the bulky tert-butyl group, must be complementary to the shape of the receptor's binding pocket for a stable interaction to occur. Molecular modeling can assess this shape complementarity.
Exclusion and Selectivity: The sheer size of the tert-butyl group can prevent the molecule from binding to certain receptors that have smaller or differently shaped binding sites. core.ac.uknih.gov This steric exclusion is a fundamental mechanism for achieving binding selectivity, ensuring that the odorant activates a specific subset of the vast array of olfactory receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. wikipedia.org For fragrance molecules, QSAR models can be developed to predict properties like odor intensity, odor character, or receptor binding affinity. acs.orgnih.gov
A typical QSAR study involves the following steps: acs.org
Data Set Collection: A set of molecules with known activities (e.g., measured odor thresholds) is assembled.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the measured activity. acs.orgacs.org
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not due to a chance correlation. acs.org
For aldehydes, QSAR models have been successfully developed to predict properties like aquatic toxicity and flavor thresholds in beer. nih.govnih.govoup.comresearchgate.net These models often find that a combination of hydrophobicity (e.g., log Kow) and electronic descriptors (related to the reactivity of the aldehyde group) are key predictors of activity. nih.govresearchgate.net A similar approach could be applied to a series of fragrance aldehydes, including this compound, to develop models that predict their olfactory properties based on their molecular structures.
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Molecular branching and shape |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Quantum Chemical | Dipole Moment | Polarity of the molecule |
Structure Activity Relationship Sar Studies and Biological Interactions of 4 Tert Butylcyclohexyl Acetaldehyde
Correlating Structural Features with Molecular Biological Activity
The biological activity of (4-tert-Butylcyclohexyl)acetaldehyde is a composite of the contributions from its aldehyde group, the conformation of its cyclohexane (B81311) ring, and the steric and electronic effects of its tert-butyl substituent.
The aldehyde functional group (-CHO) is a key pharmacophore that renders this compound reactive towards biological nucleophiles. evitachem.com Aldehydes are electrophilic in nature and can readily react with nucleophilic residues on biomolecules such as proteins and DNA. nih.gov This reactivity is central to its mechanism of action and potential toxicity.
The primary mechanism of interaction involves the formation of covalent bonds with nucleophilic groups, such as the primary amine groups on lysine (B10760008) residues or the sulfhydryl groups on cysteine residues within proteins. nih.gov This can occur through processes like Schiff base formation or Michael addition, leading to the formation of stable adducts. nih.gov The formation of such covalent adducts can alter the structure and function of the target protein, leading to a biological response. For instance, acetaldehyde (B116499), a simpler aldehyde, is known to be a pharmacologically active compound that can form adducts and induce a range of biological effects. nih.gov The toxic properties of many aldehydes are attributed to this ability to modify proteins and DNA. nih.gov
Table 1: Potential Covalent Interactions of the Aldehyde Group
| Interaction Type | Biological Nucleophile | Amino Acid Examples | Resulting Bond | Potential Consequence |
|---|---|---|---|---|
| Schiff Base Formation | Primary Amine (-NH₂) | Lysine | Imine (C=N) | Alteration of protein structure and function |
The cyclohexane ring in this compound is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. The spatial arrangement of the substituents—the tert-butyl group and the acetaldehyde moiety—is determined by their positioning in either axial or equatorial positions. This conformation is critical for how the molecule fits into a biological receptor or an enzyme's active site.
The bulky tert-butyl group has a strong preference for the equatorial position to avoid steric clashes (1,3-diaxial interactions) with axial hydrogens. youtube.com This preference effectively "locks" the conformation of the cyclohexane ring. Consequently, the acetaldehyde group's orientation is also fixed relative to the ring. In the trans isomer, both the tert-butyl group and the acetaldehyde group can occupy equatorial positions, leading to a more stable, lower-energy conformation. In the cis isomer, one group must occupy an axial position, which is energetically less favorable. However, in some highly substituted cyclohexanes, a twist-boat conformation may be adopted to relieve steric strain, although this is less common. youtube.com
This defined three-dimensional shape is paramount for molecular recognition. The specific orientation of the aldehyde group, governed by the ring's conformation, determines its accessibility and ability to properly align with and bind to a biological target.
The tert-butyl group is a large, sterically demanding substituent that significantly influences the molecule's properties. evitachem.com Its primary role is steric hindrance. This bulk can affect the reactivity of the nearby aldehyde group by sterically shielding it from attack by nucleophiles. evitachem.com
Beyond sterics, the tert-butyl group can also exert electronic effects. Although it is an alkyl group, it can participate in hyperconjugation, which involves the donation of electron density from its C-C and C-H sigma bonds into the molecule's pi-system or p-orbitals. This can subtly influence the electronic properties and reactivity of the molecule. nih.govrsc.org The presence of bulky tert-butyl groups has been shown to raise the LUMO (Lowest Unoccupied Molecular Orbital) level in other molecular systems, which can affect their redox properties. nih.govrsc.org This substituent also enhances the lipophilicity of the molecule, which can influence its ability to cross cell membranes and its distribution within biological systems.
Comparative Analysis of this compound with Structural Analogues and Derivatives
Analyzing structural analogues where the aldehyde group is replaced by other functional groups, or where the stereochemistry is altered, provides valuable insight into the specific roles of each molecular component.
Replacing the aldehyde group with an alcohol, ketone, or ester results in compounds with distinct chemical and biological properties. These analogues—4-tert-butylcyclohexanol (B146172), 4-tert-butylcyclohexanone (B146137), and 4-tert-butylcyclohexyl acetate (B1210297)—have different reactivities and engage in different types of non-covalent interactions. evitachem.comresearchgate.net
4-tert-Butylcyclohexanol (Alcohol): The alcohol analogue can act as a hydrogen bond donor (via the -OH group) and acceptor. It lacks the electrophilic carbon of the aldehyde and is therefore not reactive towards nucleophiles in the same way. Its biological interactions are primarily governed by hydrogen bonding and hydrophobic interactions.
4-tert-Butylcyclohexanone (Ketone): The ketone is also electrophilic at the carbonyl carbon but is generally less reactive than the corresponding aldehyde due to the steric hindrance and electron-donating effect of the two adjacent alkyl groups. researchgate.net It can act as a hydrogen bond acceptor.
4-tert-Butylcyclohexyl acetate (Ester): The ester is significantly less reactive than the aldehyde. nih.govfoodb.ca Its interactions are mainly based on dipole-dipole forces and hydrogen bond acceptance at the carbonyl and ester oxygens. It is known primarily as a fragrance ingredient. cosmileeurope.eu
The varying biological activities of these analogues underscore the critical role of the aldehyde's reactivity. For example, some derivatives of 4-tert-butylcyclohexanone have shown antibacterial activity, highlighting how the core scaffold can be adapted to different biological targets. researchgate.net
Table 2: Comparison of Functional Group Properties and Interactions
| Compound Name | Functional Group | Key Reactivity | Primary Non-Covalent Interactions |
|---|---|---|---|
| This compound | Aldehyde (-CHO) | Electrophilic, forms covalent adducts | Hydrogen bond acceptor |
| 4-tert-Butylcyclohexanol | Alcohol (-OH) | Low reactivity | Hydrogen bond donor/acceptor |
| 4-tert-Butylcyclohexanone | Ketone (C=O) | Moderately electrophilic | Hydrogen bond acceptor |
The cis and trans isomers are diastereomers with different physical properties and three-dimensional structures. As discussed, the trans isomer is generally the more thermodynamically stable form, as both large substituents can occupy equatorial positions on the chair conformer. The cis isomer is forced to have one substituent in the more sterically hindered axial position.
This difference in shape is critical for biological recognition. For the related compound, 4-tert-butylcyclohexyl acetate, the cis isomer is noted to be a more potent odorant than the trans isomer, indicating that the olfactory receptors responsible for its scent can differentiate between the two stereoisomers. evitachem.com Similarly, biocatalytic reductions of 4-tert-butylcyclohexanone using alcohol dehydrogenases (ADHs) can show high selectivity, producing predominantly either the cis or trans alcohol, demonstrating that enzymes can distinguish between the two faces of the carbonyl group, which leads to stereoisomeric products. mdpi.com This enzymatic selectivity highlights the high degree of spatial recognition involved. Therefore, the biological activity of the cis and trans isomers of this compound is expected to differ significantly due to the distinct ways they can interact with their biological targets.
Mechanistic Basis of Molecular Interactions of this compound
The biological activity of many aldehydes, including presumably this compound, is often linked to their ability to form covalent bonds with biological macromolecules such as proteins and enzymes. The electrophilic nature of the aldehyde functional group makes it susceptible to attack by nucleophilic residues on protein side chains. This interaction can lead to the formation of adducts, which may alter the structure and function of the protein, forming the basis of the compound's biological effects.
Interaction with Nucleophilic Sites on Proteins and Enzymes
This compound, as a saturated aldehyde, is expected to interact with nucleophilic amino acid residues within proteins. The primary mechanism for this interaction is the formation of a Schiff base through a condensation reaction with the primary amine groups of lysine residues. nih.govepa.gov
The initial step of this reaction involves the nucleophilic attack of the lysine's ε-amino group on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration to form a stable imine, also known as a Schiff base. researchgate.net This reaction is reversible.
While lysine is a primary target for saturated aldehydes, other nucleophilic amino acids such as cysteine and histidine can also potentially react, although these reactions are more commonly associated with α,β-unsaturated aldehydes. nih.govresearchgate.net For saturated aldehydes like this compound, the interaction with lysine is considered the most significant. nih.govnih.gov
Studies with other saturated aldehydes, such as acetaldehyde, have shown that both stable and unstable adducts can be formed with lysine residues. nih.govnih.govnih.gov The unstable adducts are readily reversible, while the formation of stable adducts can lead to more permanent modifications of the protein's structure and function. nih.gov The presence of reducing agents can further stabilize the Schiff base by reducing the imine to a secondary amine, resulting in an irreversible covalent bond. nih.gov
The table below summarizes the potential interactions of this compound with nucleophilic amino acid residues, based on the known reactivity of similar saturated aldehydes.
| Nucleophilic Amino Acid | Type of Interaction | Resulting Adduct | Stability |
| Lysine | Schiff Base Formation | Imine | Reversible (can be stabilized) |
| Cysteine | Thioacetal Formation | Thiohemiacetal/Thioacetal | Generally less favored for saturated aldehydes |
| Histidine | Imine Formation | Imine | Generally less favored for saturated aldehydes |
It is important to note that the specific reactivity and the stability of the resulting adducts can be influenced by the local microenvironment of the amino acid residue within the protein, including factors like pH and the accessibility of the residue. libretexts.org
Advanced Research Applications and Derivatization of 4 Tert Butylcyclohexyl Acetaldehyde
Utilization as a Model Compound in Fundamental Chemical Process Development
In the development of fundamental chemical processes, (4-tert-Butylcyclohexyl)acetaldehyde is a useful model compound. The presence of the bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation, with the substituent preferentially occupying the equatorial position. This conformational rigidity minimizes the complexity of stereoisomeric mixtures, allowing researchers to study the intrinsic reactivity of the aldehyde group under various catalytic conditions with greater clarity.
Its structure is particularly advantageous for investigating stereoselective reactions. For instance, in developing new catalysts for asymmetric synthesis, the fixed orientation of the substituent provides a clear steric environment. This allows for the precise evaluation of how a catalyst interacts with the substrate to control the formation of a specific stereocenter during reactions such as aldol (B89426) additions, reductions, or oxidations. The distinct steric and electronic properties of the aldehyde group attached to this bulky aliphatic ring make it an ideal substrate for testing the efficiency, selectivity, and turnover number of novel catalytic systems.
Derivatization for the Synthesis of Novel Chemical Entities
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of numerous derivatives.
A significant area of research involves the oxidation of this compound or the derivatization of its precursors to form (4-tert-Butylcyclohexyl)acetic acid and related compounds. One common synthetic route starts not with the aldehyde itself, but with the corresponding ketone, 4-tert-butylcyclohexanone (B146137). The Horner-Wadsworth-Emmons reaction, utilizing reagents like triethyl phosphonoacetate, converts the ketone into an α,β-unsaturated ester, 4-tert-butylcyclohexylideneacetate. google.com Subsequent catalytic hydrogenation reduces the double bond, yielding 4-tert-butylcyclohexylacetate. This saturated ester is then hydrolyzed, typically under basic conditions using sodium hydroxide, followed by acidification to produce the final 4-tert-butylcyclohexylacetic acid. google.com This multi-step synthesis provides access to a key intermediate for further research. google.comlookchem.com
Table 1: Synthetic Scheme for (4-tert-Butylcyclohexyl)acetic Acid
| Step | Reaction | Starting Material | Reagents | Product |
| 1 | Horner-Wadsworth-Emmons | 4-tert-Butylcyclohexanone | Sodium hydride, Triethyl phosphonoacetate | 4-tert-Butylcyclohexylideneacetate |
| 2 | Catalytic Hydrogenation | 4-tert-Butylcyclohexylideneacetate | Raney Nickel, H₂ | 4-tert-Butylcyclohexylacetate |
| 3 | Hydrolysis | 4-tert-Butylcyclohexylacetate | 1. NaOH(aq) 2. HCl | (4-tert-Butylcyclohexyl)acetic acid |
The preparation of esters, particularly (4-tert-Butylcyclohexyl)acetate, is a well-documented derivatization pathway. chemicalbook.comsigmaaldrich.com This is typically achieved through a two-step process starting from a precursor. First, 4-tert-butylcyclohexanone is reduced to 4-tert-butylcyclohexanol (B146172). Subsequently, the alcohol undergoes acetylation to form the target ester. google.comgoogle.com
The choice of catalyst during the hydrogenation of the precursor, 4-tert-butylphenol (B1678320), to 4-tert-butylcyclohexanol is crucial for controlling the stereochemistry (cis/trans ratio) of the resulting alcohol and, consequently, the final ester. chemicalbook.com For the acetylation step, common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. google.comgoogleapis.com The reaction is often performed at temperatures ranging from room temperature to 150°C. google.comgoogleapis.com Enzymatic methods have also been explored, using lipases such as Candida antarctica A (CALA) for the acetylation of the alcohol, offering a biocatalytic route to the ester. mdpi.com
The (4-tert-Butylcyclohexyl) moiety is integrated into polymer structures to impart specific physical properties. Research has demonstrated the synthesis of polyfumarates that incorporate this bulky group. researchgate.net While the direct polymerization of this compound is not the primary route, its derivatives, such as alcohols that can be converted to fumarate (B1241708) monomers, serve as essential building blocks. The rigid and large 4-tert-butylcyclohexyl group influences the polymer's solid-state properties by affecting chain packing and orientation. This can lead to materials with enhanced thermal stability, specific mechanical properties, and unique behaviors based on the controlled arrangement of the polymer chains. researchgate.net
Integration into Complex Molecular Systems for Specialized Applications
The derivatives of this compound serve as crucial precursors in the synthesis of more complex molecules with specific, high-value applications.
The acetic acid derivative, (4-tert-Butylcyclohexyl)acetic acid, is a key starting material in the synthesis of the antiparasitic drug buparvaquone. evitachem.com Buparvaquone is used in veterinary medicine to treat theileriosis, a protozoan disease in cattle. The synthesis involves incorporating the (4-tert-Butylcyclohexyl)methyl group into a hydroxynaphthoquinone scaffold. This demonstrates the aldehyde's role, via its acetic acid derivative, as a foundational building block for complex, biologically active pharmaceutical compounds. lookchem.comevitachem.com This pathway highlights how a relatively simple aldehyde-derived structure can be elaborated into a specialized therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-tert-Butylcyclohexyl)acetaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts alkylation or catalytic hydrogenation of precursor aldehydes. For optimization, reaction parameters such as temperature (controlled between 40–60°C), solvent polarity (e.g., dichloromethane for polar intermediates), and catalyst selection (e.g., Lewis acids like AlCl₃) should be systematically varied. Monitoring reaction progress via GC-MS or NMR ensures intermediate stability, as acetaldehyde derivatives are prone to trimerization under prolonged heating .
Q. How can isomer separation challenges be addressed during purification of this compound?
- Methodological Answer : Isomeric mixtures, common in cyclohexyl derivatives, require chromatographic separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or preparative GC with polar columns (e.g., DB-WAX) can resolve cis/trans isomers. Evidence from related compounds, such as 2-tert-butylcyclohexyl acetate, suggests >98% purity is achievable through repeated fractionation .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Combine spectroscopic methods:
- NMR : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.5–10.5 ppm) and cyclohexyl tertiary carbons.
- FT-IR : Detect C=O stretching (≈1700 cm⁻¹) and tert-butyl C-H vibrations (≈2960 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-validation with computational methods (DFT for electron distribution) enhances accuracy .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The bulky tert-butyl group induces conformational rigidity, favoring equatorial positioning of the aldehyde moiety. This steric hindrance reduces accessibility to nucleophiles (e.g., Grignard reagents), necessitating elevated temperatures (80–100°C) or polar aprotic solvents (DMF) to enhance reactivity. Comparative studies with non-bulky analogs (e.g., cyclohexylacetaldehyde) show a 30–50% decrease in reaction rates for the tert-butyl derivative .
Q. What strategies mitigate acetaldehyde trimerization during adsorption experiments involving this compound?
- Methodological Answer : Acetaldehyde derivatives are prone to trimerization under thermal or acidic conditions. To stabilize the monomeric form:
- Use inert atmospheres (N₂/Ar) during adsorption studies.
- Maintain low temperatures (4°C) and neutral pH buffers.
- Pre-treat adsorbents (e.g., activated carbon) to minimize catalytic activity. Langmuir isotherm models (Table 5 in ) can quantify adsorption efficiency while accounting for side reactions.
Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?
- Methodological Answer : Contradictory stability reports may arise from differences in peroxide contaminants (e.g., di-(4-tert-butylcyclohexyl)peroxydicarbonate ). Conduct accelerated degradation studies:
- Expose the compound to controlled O₂ levels (0–21%) at 40°C.
- Monitor peroxide formation via iodometric titration or HPLC-UV.
- Correlate degradation kinetics with Arrhenius models to predict shelf-life under varying storage conditions.
Data Analysis and Experimental Design
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. For multi-variable datasets (e.g., enzyme inhibition assays), apply ANOVA with post-hoc tests (Newman-Keuls) to compare group means. Ensure replication (n ≥ 6) to account for biological variability, as demonstrated in acetaldehyde toxicity studies .
Q. How can computational tools predict the environmental fate of this compound?
- Methodological Answer : Leverage QSAR models and databases like EPA DSSTox to estimate biodegradation half-lives and bioaccumulation factors. Input parameters include octanol-water partition coefficient (logP ≈ 3.5, predicted via ChemAxon) and molecular weight (≈210 g/mol). Validate predictions with experimental OECD 301F ready biodegradability tests.
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation exposure (TLV ≈ 25 ppm).
- PPE : Nitrile gloves, goggles, and lab coats.
- Spill Management : Absorb with vermiculite; neutralize with 10% sodium bisulfite.
Refer to GHS hazard codes (e.g., H319: eye irritation) and SDS guidelines for cyclohexyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
